(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2OS2/c1-17-8-3-2-7(15)6-10(8)20-13(17)16-12(18)9-4-5-11(14)19-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKPQZJJOSLIHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiophene derivatives, a class to which this compound belongs, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer.
Mode of Action
It is known that thiophene derivatives interact with various biological targets to exert their effects. The interaction of these compounds with their targets can lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
Given the wide range of therapeutic properties associated with thiophene derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways.
Biological Activity
(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. The structural complexity of this compound, which includes a thiophene ring and a benzothiazole moiety, suggests diverse interactions with biological targets. This article explores its biological activity, mechanisms of action, and relevant case studies.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: The compound may bind to specific enzymes, inhibiting their activity and disrupting metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at various receptors, influencing cellular signaling.
- Cell Cycle Interference: It may induce apoptosis in cancer cells by affecting cell cycle regulation.
Biological Activity Data
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. The following table summarizes key findings from various research studies:
Case Studies
-
Anticancer Activity Against Hep3B Cells:
A study demonstrated that thiophene carboxamide derivatives exhibited significant cytotoxicity against Hep3B liver cancer cells. Compounds similar to this compound showed IC50 values comparable to established anticancer drugs, indicating their potential for further development as therapeutic agents . -
Apoptotic Mechanisms in K562 Cells:
In another study, the compound induced apoptosis in K562 chronic myelogenous leukemia cells at low micromolar concentrations. The mechanism involved activation of caspases and mitochondrial dysfunction, highlighting its role in triggering programmed cell death .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that:
- Substituent Effects: The presence of electron-withdrawing groups like chlorine enhances the compound's potency.
- Ring Structure Influence: The thiophene ring contributes significantly to the compound's biological activity, particularly in terms of binding affinity to target proteins.
Scientific Research Applications
Medicinal Chemistry Applications
The unique structure of (E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide contributes to its potential as a therapeutic agent. Its derivatives have shown promise in various biological activities:
- Antitumor Activity : Compounds with thiophene and benzothiazole moieties have been investigated for their anticancer properties. For instance, derivatives of thiophene-2-carboxamide have demonstrated significant cytotoxic effects against human tumor cell lines, including leukemia and breast cancer cells. The mechanism often involves apoptosis induction through caspase activation and mitochondrial disruption .
- Antimicrobial Properties : Research indicates that thiophene derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. Comparative studies show that certain derivatives outperform traditional antibiotics like Ampicillin in inhibiting bacterial growth .
Chemical Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Benzothiazole Ring : This can be achieved through cyclization reactions under acidic or basic conditions.
- Substitution Reactions : Halogenation introduces chlorine and fluorine substituents, enhancing the compound's reactivity and biological activity.
The compound's mechanism of action includes binding to specific molecular targets such as enzymes and receptors, modulating cellular pathways that lead to therapeutic effects .
Case Study 1: Anticancer Activity
A study explored the effects of thiophene derivatives on K562 chronic myelogenous leukemia cells. Treatment with low micromolar concentrations resulted in significant apoptotic cell death, characterized by increased caspase activity and DNA fragmentation. The specific role of the sulfur atom in enhancing antitumor properties was highlighted, suggesting that structural modifications could lead to more potent compounds .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of various thiophene-2-carboxamide derivatives, compounds were evaluated for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications significantly enhanced activity, making these compounds viable candidates for developing new antimicrobial agents .
Table 1: Biological Activities of Thiophene Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| Compound A | Antitumor | K562 (Leukemia) | 2.5 |
| Compound B | Antibacterial | S. aureus | 10 |
| Compound C | Antimicrobial | E. coli | 15 |
| Compound D | Antitumor | MCF-7 (Breast Cancer) | 1.0 |
Table 2: Synthesis Pathways for Thiophene Derivatives
| Step | Reaction Type | Conditions |
|---|---|---|
| Step 1 | Cyclization | Acidic/Basic medium |
| Step 2 | Halogenation | Halogenating agents |
| Step 3 | Coupling | Coupling agents and catalysts |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
a. Benzothiazole vs. Thiazolidinone Derivatives
Compounds from (e.g., 9–13) share a thioxoacetamide-thiazolidinone scaffold but lack the fused benzo[d]thiazole system. For instance, 9 incorporates a 4-chlorobenzylidene group on the thiazolidinone ring, while 12 features a nitro-furyl substituent. These modifications alter electronic density and hydrogen-bonding capacity compared to the target compound’s fluorine-enhanced benzothiazole core, which may improve membrane permeability and target selectivity .
b. Benzothiadiazole Analogs
describes a compound with a benzo[c][1,2,5]thiadiazole ring (a sulfur-nitrogen fused system) instead of benzothiazole.
Substituent Effects on Pharmacological Properties
a. Halogen Substituents
- Chlorine vs. Bromine : The bromothiophene analog in (5-bromo-N-(6-acetamido-3-ethylbenzo[d]thiazol-2-ylidene)thiophene-2-carboxamide) highlights how halogen size affects steric bulk and electron-withdrawing effects. Bromine’s larger atomic radius may enhance binding affinity in hydrophobic pockets but reduce metabolic stability compared to chlorine .
- Fluorine : The 6-fluoro substituent in the target compound offers enhanced lipophilicity and metabolic resistance compared to nitro or methoxy groups in ’s 12 and 9 , respectively .
b. Alkyl and Aryl Groups
- Methyl vs.
- Aryl Variations : Compounds 32–37 in feature benzyl and substituted phenyl groups on the thiazole ring. The absence of a fused benzene ring in these analogs likely diminishes π-stacking interactions compared to the target compound’s benzothiazole system .
a. Yield and Melting Points
- However, analogs in show yields ranging from 53% (12) to 90% (9), with melting points between 147°C (11) and 207°C (10). These data suggest that substituents like nitro groups (12) lower yields and melting points, whereas electron-donating groups (e.g., methoxy in 9) improve crystallinity .
b. Hydrogen-Bonding Capacity
The target compound’s carboxamide and imine groups enable hydrogen bonding, similar to the triazole-thione derivatives in . However, the latter’s reliance on N–H···S interactions for crystal packing may limit solubility in biological systems compared to the target’s fluorine-enhanced hydrophobicity .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
